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Chloromethyl 3-chlorononanoate - 80418-72-0

Chloromethyl 3-chlorononanoate

Catalog Number: EVT-14551562
CAS Number: 80418-72-0
Molecular Formula: C10H18Cl2O2
Molecular Weight: 241.15 g/mol
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Product Introduction

Synthetic Methodologies and Mechanistic Pathways [3] [6]

Chloromethylation Reaction Pathways for Esterification

Chloromethyl 3-chlorononanoate is synthesized through bifunctional chloromethylation, where both the ester group and terminal chlorine are introduced sequentially. The primary routes involve:

  • Chloromethyl methyl ether (MOMCl) or trioxymethylene ((CH₂O)₃) as chloromethylating agents, reacting with nonanoic acid derivatives under acidic conditions [1] [3].
  • Formaldehyde/HCl systems in aprotic solvents (e.g., dioxane), where formaldehyde acts as the hydroxymethyl source, subsequently chlorinated in situ by HCl gas [1]. The reaction proceeds via nucleophilic attack of the carboxylic acid on the chloromethyl carbon, forming the ester linkage.

Table 1: Chloromethylation Agents and Their Performance

AgentSolventBy-productsYield (%)
Chloromethyl etherDioxaneDialkyl ethers60–75
(CH₂O)₃/HClDichloromethaneFormic acid70–85
Formaldehyde/HClTolueneWater65–80

Key limitations include the formation of bis(chloromethyl) ether (a carcinogen) when using MOMCl and competitive hydrolysis of the chloromethyl group in aqueous systems [1].

Catalytic Esterification Techniques Using Lewis Acids

Lewis acids serve as critical catalysts for activating the carbonyl group during esterification:

  • ZnCl₂ and AlCl₃ facilitate electrophilic activation by coordinating with the carbonyl oxygen of nonanoic acid, lowering the energy barrier for nucleophilic attack by chloromethanol [1] [3].
  • Anhydrous conditions are essential to prevent catalyst deactivation. For example, ZnCl₂ (0.2 mol equiv.) in refluxing dichloromethane achieves 85–91% yield by minimizing moisture-induced hydrolysis [3] [6].
  • Alternative catalysts like FeCl₃ or SnCl₄ show lower efficiency due to competitive complexation with the chloromethyl group, reducing electrophilicity [3].

Table 2: Catalyst Screening for Esterification

CatalystTemperature (°C)Reaction Time (h)Yield (%)Impurities
ZnCl₂60–701591.6<3% Phenylformic acid
AlCl₃55–602087.78.2% Phenylformic acid
FeCl₃20–251090.23.1% Phenylformic acid

Electrophilic Substitution Mechanisms in Chloromethyl Group Introduction

The introduction of the chloromethyl group (-CH₂Cl) occurs via electrophilic aromatic substitution (EAS) or aliphatic electrophilic substitution:

  • EAS Mechanism: For aryl-containing precursors, the reaction proceeds through a σ-complex intermediate stabilized by Lewis acids. The chloromethyl cation (+CH₂Cl) attacks electron-rich sites, with ring substituents dictating regioselectivity [1] [3].
  • Aliphatic Systems: Nonanoic acid’s terminal methyl group undergoes free-radical chlorination using Cl₂/hν or SO₂Cl₂, followed by esterification with chloromethyl alcohol. NMR studies confirm the -CH₂Cl resonance at δ 3.8–4.2 ppm (¹H) and δ 45–50 ppm (¹³C), indicating successful incorporation [1] [6].
  • Competing pathways include over-chlorination (yielding -CHCl₂ or -CCl₃) and N-acylurea formation when carbodiimide coupling agents are used [1].

Optimization of Reaction Parameters

Temperature Control

  • Optimal range: 60–70°C. Below 60°C, reaction kinetics slow dramatically; above 70°C, decomposition of the chloromethyl group occurs, reducing yields by 15–20% [3].

Solvent Systems

  • Aprotic solvents (dichloromethane, chloroform) minimize hydrolysis. Dimethyl carbonate (DMC) emerges as a sustainable alternative, offering comparable polarity with lower toxicity [7].
  • Solvent-free conditions using excess chloromethylating agent improve atom economy but require rigorous temperature control to prevent side reactions [1].

Catalyst Loading

  • ZnCl₂ loading at 0.05–0.5 mol equiv. balances activity and cost. Excess catalyst promotes diethyl ether formation via Williamson ether synthesis [3].

Pressure Effects

  • Pressurization (0.1–0.5 MPa) reduces volatile reagent loss (e.g., HCl), enhancing yields by 10–15% in continuous systems [3].

Comparative Analysis of Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorsContinuous Flow Reactors
Reaction Time10–20 h0.5–2 h
Temperature ControlGradient formation (±5°C)Uniform (±0.5°C)
Yield70–85%88–92%
By-products5–10% (hydrolysis/over-chlorination)<3%
ScalabilityLimited by heat transferLinear scale-up via numbering-up

Batch Process: Traditional stirred-tank reactors suffer from thermal gradients, leading to inconsistent chloromethylation. Example: 20-hour reactions in glass vessels with reflux condensers [3] [6].

Continuous Flow: Microreactors enable precise residence control (5–10 min) and rapid mixing, suppressing side reactions. Ethanol/DMC solvent mixtures enhance fluid dynamics, improving yield by 15% over batch methods [8] [10]. Emerging techniques integrate in-line NMR for real-time monitoring of the chloromethyl signal [8].

Properties

CAS Number

80418-72-0

Product Name

Chloromethyl 3-chlorononanoate

IUPAC Name

chloromethyl 3-chlorononanoate

Molecular Formula

C10H18Cl2O2

Molecular Weight

241.15 g/mol

InChI

InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-9(12)7-10(13)14-8-11/h9H,2-8H2,1H3

InChI Key

QADYLIOQVFEZKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC(=O)OCCl)Cl

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